6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid
Description
Properties
Molecular Formula |
C18H20ClNO5S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C18H20ClNO5S/c19-16-6-3-4-7-17(16)25-14-9-11-15(12-10-14)26(23,24)20-13-5-1-2-8-18(21)22/h3-4,6-7,9-12,20H,1-2,5,8,13H2,(H,21,22) |
InChI Key |
PLAFMMPLOKGLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via sulfonation of 4-(2-chlorophenoxy)benzene. Chlorosulfonic acid (ClSO₃H) is typically employed as the sulfonating agent under controlled conditions. The reaction proceeds as follows:
Key parameters include:
Coupling with 6-Aminohexanoic Acid
The sulfonyl chloride is then reacted with 6-aminohexanoic acid in the presence of a base to neutralize HCl byproducts. Pyridine or aqueous sodium hydroxide (NaOH) is commonly used:
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate.
-
Temperature : 25–40°C.
-
Time : 4–8 hours.
Alternative Sulfonation Strategies
Oleum-Mediated Sulfonation
A patent describing the synthesis of 2-amino-4-sulfo-6-acetaminophenol highlights the use of oleum (65% SO₃ in H₂SO₄) for sulfonation. While developed for a different substrate, this method can be adapted for 4-(2-chlorophenoxy)benzene:
-
Dissolve 4-(2-chlorophenoxy)benzene in pure H₂SO₄ at 5–35°C.
-
Add oleum dropwise to introduce the sulfonic acid group.
-
Convert the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂.
Advantages : Higher sulfonation efficiency (90–95% conversion).
Challenges : Requires stringent temperature control to avoid over-sulfonation.
Catalytic and Green Chemistry Approaches
Thioacid-Sulfonyl Azide Coupling
A novel method from acylsulfonamide synthesis patents involves reacting thioacids with sulfonyl azides in the presence of Bcl-2 family proteins. While primarily used for drug discovery, this approach could be adapted:
-
Prepare 6-mercaptohexanoic acid (thioacid derivative).
-
React with 4-(2-chlorophenoxy)benzenesulfonyl azide under templated conditions.
Conditions :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at the sulfonyl group or other functional groups.
Oxidation and Reduction: Depending on the reaction conditions, it can be oxidized or reduced.
Common Reagents: Reagents like strong bases, acids, and nucleophiles are often used.
Major Products: The major products depend on the specific reaction. For example, hydrolysis of the sulfonyl group could yield the corresponding sulfonamide and carboxylic acid.
Scientific Research Applications
6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have therapeutic applications due to its structural features.
Industry: Could be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The precise mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity: Chlorine and phenoxy groups likely increase logP values, improving membrane permeability but possibly reducing aqueous solubility .
- Thermal Stability: Methyl-substituted analogs (e.g., 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid) exhibit high melting points (>200°C), suggesting thermal robustness shared by the target compound .
Biological Activity
6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid is a sulfonamide derivative characterized by a complex structure that includes a hexanoic acid backbone, a sulfonamide functional group, and a chlorophenoxy phenyl moiety. Its molecular formula is , with a molecular weight of approximately 397.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique structural features of 6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid contribute to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, which may include enzymes and receptors involved in inflammatory processes.
Key Structural Features:
- Sulfonamide Group: Known for antibacterial and anti-inflammatory properties.
- Chlorophenoxy Moiety: May enhance lipophilicity and facilitate membrane penetration.
- Hexanoic Acid Backbone: Provides flexibility and potential interactions with lipid membranes.
Anti-inflammatory Properties
Preliminary studies suggest that 6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid may exhibit significant anti-inflammatory activity. Interaction studies indicate that the compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies have shown favorable binding affinities, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).
| Biological Target | Activity | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition | |
| Matrix Metalloproteinases | Potential inhibition |
Anticancer Activity
Research indicates that compounds structurally related to 6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid may possess anticancer properties. For instance, studies on similar sulfonamide derivatives have demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cells.
Case Study: Antiproliferative Activity
In vitro assays revealed significant antiproliferative activity with IC50 values ranging from 0.5 to 3.58 μM for related compounds, suggesting that modifications to the structure can enhance efficacy against cancer cells.
The mechanism by which 6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key signaling pathways involved in inflammation and cancer cell proliferation.
Proposed Mechanisms:
- Cyclooxygenase Inhibition: Reducing prostaglandin synthesis, leading to decreased inflammation.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
Comparative Analysis with Related Compounds
To better understand the unique properties of 6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid, a comparison with similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 6-Amino-2-(4-chlorophenoxy)hexanoic acid | C16H20ClNO3 | Lacks sulfonamide group | Potential anti-inflammatory effects |
| Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino] | C16H23N1O4S | Similar sulfonamide structure | Antimicrobial properties |
Q & A
Q. What are the key considerations in designing a synthetic route for 6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid?
- Methodological Answer : A multi-step synthesis typically involves:
- Sulfonamide bond formation : Reacting 4-(2-chlorophenoxy)benzenesulfonyl chloride with 6-aminohexanoic acid under controlled pH (7–9) to prevent hydrolysis .
- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino group during sulfonylation .
- Stepwise purification : Employ column chromatography and recrystallization to isolate intermediates, monitored by TLC with UV detection .
- Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C for exothermic steps) .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm sulfonamide bond formation via -NMR (δ 7.5–8.2 ppm for aromatic protons) and -NMR (δ 165–170 ppm for sulfonyl groups) .
- Mass spectrometry : Compare observed molecular ion ([M+H]) with theoretical mass (e.g., 411.8 g/mol for CHClNOS) .
- HPLC : Validate purity (>95%) using a C18 column, 0.1% TFA in water/acetonitrile gradient, and UV detection at 254 nm .
Q. What in vitro assays are appropriate for initial pharmacological evaluation of this compound?
- Methodological Answer : Prioritize assays assessing:
- Target engagement : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K) to receptors like sulfonamide-sensitive enzymes .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC determination) over 24–72 hours .
- Dose-response profiling : Use a 10-point dilution series (1 nM–100 µM) to establish potency (EC) and Hill slopes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the chlorophenoxy group (e.g., replacing Cl with F or CH) and hexanoic acid chain length .
- Biological testing : Screen analogs in parallel using high-throughput assays (e.g., kinase inhibition panels or bacterial growth inhibition) .
- Data correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .
Q. How should researchers address contradictory data between in vitro potency and in vivo toxicity profiles?
- Methodological Answer :
- Mechanistic studies : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects in toxic tissues .
- Metabolite profiling : Use LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) in liver microsomes .
- Species-specific assays : Compare toxicity in human hepatocytes vs. rodent models to assess translatability .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 7SV) to identify binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energy contributions of sulfonamide groups using Gaussian .
Q. What methodologies are critical for analyzing metabolic stability and degradation pathways?
- Methodological Answer :
- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH, analyzing time-dependent depletion via LC-MS .
- Enzyme phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic routes .
- Degradant identification : Expose the compound to oxidative (HO) and hydrolytic (pH 1–13) conditions, followed by HRMS/MS .
Q. What challenges arise in resolving stereochemical impurities during synthesis, and how can they be mitigated?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (e.g., R vs. S configurations) .
- Asymmetric synthesis : Employ Evans’ oxazolidinones or Sharpless epoxidation to control stereochemistry at critical steps .
- Crystallography : Solve X-ray structures of intermediates to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
